
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea, also known as ETU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETU is a tetrazole-based compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
One foundational aspect of research involves the synthesis and reactivity of compounds structurally related to 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea. For instance, studies on the reactions of isocyanates with aminotetrazoles have led to the development of novel ureas and related compounds, demonstrating diverse chemical reactivity and potential for further functionalization (Peet, 1987).
Enzyme Inhibition and Anticancer Potential
Research on urea derivatives, including those structurally related to the compound of interest, has shown promising enzyme inhibition properties. These compounds have been evaluated for their ability to inhibit various enzymes and have shown potential anticancer activities. For example, studies have identified urea derivatives as inhibitors of urease, β-glucuronidase, and phosphodiesterase enzymes, with some compounds exhibiting in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).
Molecular Self-Assembly and Hydrogel Formation
The study of 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound with a similar urea functional group, revealed its ability to form hydrogels in the presence of acids. The rheology and morphology of these gels can be tuned by the anion present, suggesting applications in the development of smart materials and sensors (Lloyd & Steed, 2011).
Supramolecular Chemistry and Gelators
Glycolurils and their analogs, which share a similar urea motif, have been widely applied in supramolecular chemistry as building blocks for the construction of complex molecular architectures. These compounds have roles as pharmacologically active agents, explosives, and gelators, highlighting the versatility of the urea functional group in scientific research (Kravchenko, Baranov, & Gazieva, 2018).
Neuropeptide Receptor Antagonism
Research into trisubstituted phenyl urea derivatives has identified compounds with potent antagonistic activity against neuropeptide Y5 receptors, suggesting therapeutic potential for obesity and related metabolic disorders. This demonstrates the pharmaceutical applications of urea derivatives in modulating receptor activity (Fotsch et al., 2001).
Propiedades
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-3-26-16-9-7-15(8-10-16)24-17(21-22-23-24)12-19-18(25)20-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGGMTNRNNSDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2778399.png)
![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2778401.png)
![N-[(3-chlorophenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2778403.png)
![4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2778407.png)
![Ethyl 2-[6-methylsulfonyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2778408.png)
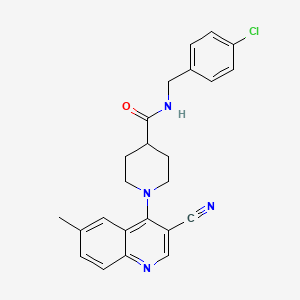
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2778411.png)
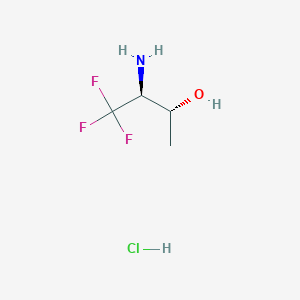
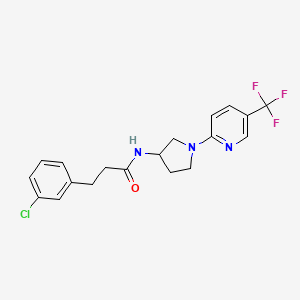
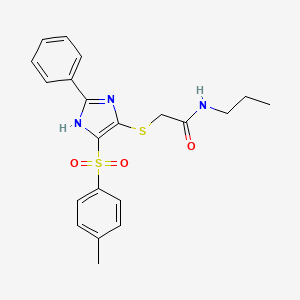

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2778419.png)
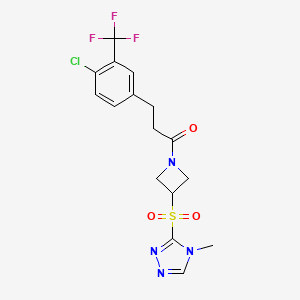
![[4-(4,6-Dimethoxypyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2778421.png)